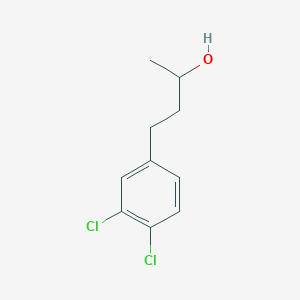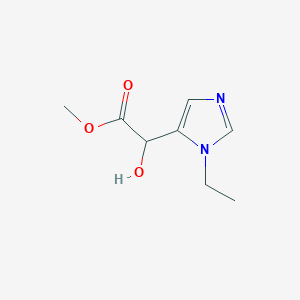
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylfluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylfluoride is a chemical compound with the molecular formula C7H2BrF4O2S It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring, along with a sulfonyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylfluoride typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-fluoro-3-(trifluoromethyl)benzene, followed by sulfonylation with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylfluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfonyl fluoride group can be reduced to a sulfonamide or other derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine or fluorine atoms.
Reduction Reactions: Products include sulfonamides and other reduced derivatives.
Oxidation Reactions: Products include sulfonic acids and other oxidized compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylfluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylfluoride involves the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or protein modification. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl fluoride group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Similar structure with multiple fluorine atoms and a bromine atom on the benzene ring.
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure with a nitrile group instead of a sulfonyl fluoride group.
Uniqueness
6-Bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonylfluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential applications in enzyme inhibition and protein labeling. The combination of bromine, fluorine, and trifluoromethyl groups also contributes to its unique chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H2BrF5O2S |
|---|---|
Molekulargewicht |
325.05 g/mol |
IUPAC-Name |
6-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H2BrF5O2S/c8-4-2-1-3(7(10,11)12)5(9)6(4)16(13,14)15/h1-2H |
InChI-Schlüssel |
JHPSNBZJTYUCAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)S(=O)(=O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)






![4-[2-(Oxiran-2-yl)ethyl]morpholine](/img/structure/B13595582.png)





